(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE
Description
This compound is a hybrid heterocyclic molecule featuring two distinct moieties:
- Isoindole-1,3-dione (phthalimide): A planar aromatic system with electron-withdrawing carbonyl groups, commonly associated with biological activity, including anti-inflammatory and anticancer properties.
- Thioacetate linker: The sulfanyl (-S-) group bridges the two heterocycles, offering flexibility and influencing redox reactivity.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4S/c1-2-26-16-10-6-5-9-15(16)18-19(26)23-22(25-24-18)32-11-17(28)31-12-27-20(29)13-7-3-4-8-14(13)21(27)30/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHWHIIFALZXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OCN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. The starting materials might include isoindole derivatives, triazinoindole precursors, and acetate groups. Common synthetic routes could involve:
Condensation reactions: Combining isoindole and triazinoindole derivatives under acidic or basic conditions.
Esterification: Forming the acetate ester linkage using reagents like acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. The structure of (1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)Methyl 2-[(5-Ethyl-5H-[1,2,4]Triazino[5,6-B]Indol-3-Yl)Sulfanyl]Acetate suggests that it may interact with cellular pathways involved in cancer proliferation and apoptosis. Preliminary studies have shown that related isoindole derivatives can inhibit tumor growth in various cancer cell lines .
Antimicrobial Properties
Compounds containing sulfur and nitrogen heterocycles have been documented to possess antimicrobial activity. The presence of the triazino group in this compound may enhance its efficacy against a range of bacterial and fungal pathogens. Experimental data from similar compounds indicate potential use as antimicrobial agents .
Biochemical Research
Enzyme Inhibition Studies
The compound's structure allows it to be a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, isoindole derivatives have been studied for their ability to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain . Investigating the enzyme inhibition capabilities of this compound could lead to the development of new therapeutic agents.
Cell Signaling Modulation
Research has shown that isoindole compounds can modulate cell signaling pathways, particularly those involved in inflammation and immune responses. The unique functional groups in this compound may influence pathways such as NF-kB and MAPK signaling . This modulation has implications for treating diseases characterized by chronic inflammation.
Material Science
Polymer Chemistry
The compound's functional groups make it a candidate for incorporation into polymer matrices. Research into similar isoindole compounds has demonstrated their utility as monomers or additives in polymer synthesis due to their ability to enhance mechanical properties and thermal stability . This application is particularly relevant in developing advanced materials for electronics and coatings.
Nanotechnology
In nanotechnology applications, compounds like this compound may serve as precursors for the synthesis of nanostructured materials. Their unique chemical properties can facilitate the formation of nanoparticles with specific functionalities for use in drug delivery systems or diagnostic imaging .
Mechanism of Action
The mechanism by which (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE exerts its effects would depend on its specific application. For instance:
Molecular Targets: It might interact with enzymes, receptors, or nucleic acids.
Pathways Involved: Could include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (7a, 7b)
Source: Synthesized via reactions involving malononitrile or ethyl cyanoacetate with elemental sulfur in 1,4-dioxane .
| Feature | Target Compound | 7a/7b |
|---|---|---|
| Core Structure | Triazinoindole + isoindole-dione | Pyrazole + thiophene |
| Functional Groups | Sulfanyl, ester, ethyl | Amino, hydroxy, cyano/ester |
| Synthetic Route | Likely multi-step cyclization + coupling | One-pot Gewald-like reaction |
| Potential Bioactivity | DNA intercalation (inferred from triazine-indole) | Antimicrobial (common for thiophene-pyrazoles) |
Ethyl ((3Z)-3-{[(2,4-Dichlorophenoxy)acetyl]hydrazono}-2-oxoindol-1-yl)acetate
Source: A dichlorophenoxy-containing indole derivative with hydrazono and ester groups .
| Feature | Target Compound | Dichlorophenoxy Derivative |
|---|---|---|
| Heterocyclic System | Triazinoindole + isoindole-dione | Indole + hydrazono |
| Substituents | Ethyl, sulfanyl | 2,4-Dichlorophenoxy, acetyl |
| Electronic Effects | Electron-deficient (triazine, carbonyls) | Electron-withdrawing (Cl, carbonyl) |
| Solubility | Moderate (ethyl group enhances lipophilicity) | Low (due to aromatic Cl substituents) |
Key Differences: The dichlorophenoxy derivative’s hydrazono group enables chelation with metal ions, whereas the sulfanyl group in the target compound may participate in disulfide bond formation or redox reactions .
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (based on binary fingerprinting), the target compound shows:
- Low similarity (Tc < 0.3) with pyrazole-thiophene derivatives (7a/7b) due to divergent core structures.
- Moderate similarity (Tc ≈ 0.5) with the dichlorophenoxy-indole compound, driven by shared indole and ester motifs .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely requires sequential cyclization (e.g., triazine formation via [1,2,4]-triazinoindole synthesis) followed by thioacetate coupling, contrasting with the one-pot methods used for 7a/7b .
- Bioactivity Predictions: The triazinoindole moiety may inhibit topoisomerases, analogous to camptothecin derivatives. The phthalimide component could modulate NF-κB or COX-2 pathways, as seen in analogues like thalidomide .
- Stability Concerns : The sulfanyl linker may oxidize to sulfoxide/sulfone derivatives under physiological conditions, necessitating prodrug strategies.
Biological Activity
The compound (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.39 g/mol. The structure features an isoindole moiety and a triazinoindole component, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, similar isoindole derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
2. Antimicrobial Activity
Compounds with similar structural features have demonstrated antimicrobial properties. The presence of the triazino group is particularly noteworthy as it has been associated with enhanced antibacterial and antifungal activities.
3. Anti-inflammatory Effects
Isoindole derivatives are also reported to possess anti-inflammatory properties. This activity is often mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity: Compounds similar to this one have been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism.
- Modulation of Signaling Pathways: Many isoindole derivatives affect signaling pathways such as MAPK and NF-kB, which play crucial roles in cell proliferation and inflammation.
Case Studies
Several studies have highlighted the biological activities of related compounds:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported that a related isoindole derivative induced apoptosis in human glioma cell lines. The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Testing
In another study, a series of triazinoindole compounds were synthesized and tested against various bacterial strains. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
